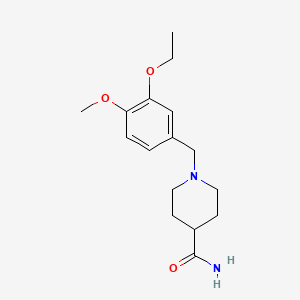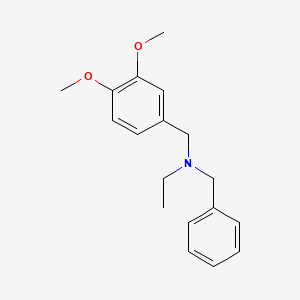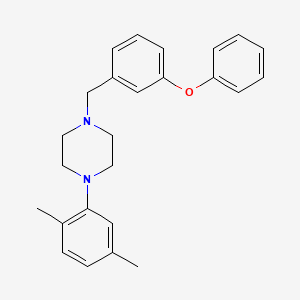
6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one
説明
6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one, also known as CMM, is a synthetic compound that belongs to the class of chromones. It has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one is not fully understood. However, it has been proposed that the compound may inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one has been found to exhibit a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one has also been found to inhibit the activity of several enzymes involved in the inflammatory response, including COX-2 and 5-LOX. In addition, 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, there are also several limitations associated with the use of 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments. The compound has been found to exhibit low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for further research on 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one. One area of research could focus on elucidating the mechanism of action of the compound. This could involve identifying the specific enzymes and pathways that are targeted by 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one. Another area of research could focus on developing more effective formulations of 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one, which could improve its solubility and bioavailability. Finally, additional studies could be conducted to evaluate the potential applications of 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one in the treatment of other diseases, such as viral infections and autoimmune disorders.
科学的研究の応用
6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 6-chloro-3-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.
特性
IUPAC Name |
6-chloro-3-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-11-1-2-13-12(7-11)14(17)10(9-19-13)8-16-3-5-18-6-4-16/h1-2,7,9H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHJWSMTSAESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422384 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B3851108.png)

![ethyl 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinecarboxylate](/img/structure/B3851125.png)
![2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851126.png)
![1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851145.png)

![2-[1-(2-phenylethyl)-2-piperidinyl]ethanol](/img/structure/B3851156.png)
![1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3851160.png)
![N-(1,4-dimethyl-1H-pyrazol-5-yl)-3-[(2-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B3851163.png)


![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)
![4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B3851218.png)